4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide
Overview
Description
4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is an organic compound with the molecular formula C21H18FNO2 This compound is characterized by the presence of a fluoro group, a methoxyphenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-fluoro-N-[(4-formylphenyl)(phenyl)methyl]benzamide or 4-fluoro-N-[(4-carboxyphenyl)(phenyl)methyl]benzamide.
Reduction: 4-hydro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide.
Substitution: 4-amino-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide or 4-thio-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide.
Scientific Research Applications
4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain receptors, while the methoxyphenyl group contributes to its overall stability and bioavailability. The compound may act by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the phenylmethyl group.
4-methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the fluoro group.
4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group.
Uniqueness
4-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is unique due to the presence of both the fluoro and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
4-fluoro-N-[(4-methoxyphenyl)-phenylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-25-19-13-9-16(10-14-19)20(15-5-3-2-4-6-15)23-21(24)17-7-11-18(22)12-8-17/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERMFFBKZWOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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